8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-ylimidazo[1,2-a]pyridin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7(2)8-6-12-5-3-4-9(13)10(12)11-8/h3-7,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTKYABHCAKLFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN2C=CC=C(C2=N1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization, can yield the desired imidazo[1,2-a]pyridine derivative . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include transition metal catalysts, acidic or basic conditions, and specific solvents to enhance reaction efficiency . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the imidazo[1,2-a]pyridine core structure .
Scientific Research Applications
Medicinal Chemistry Applications
The imidazo[1,2-a]pyridine scaffold has been extensively studied for its potential in drug development. The compound 8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine exhibits several promising applications:
- Anticancer Activity : Research has shown that derivatives of imidazo[1,2-a]pyridine can inhibit cancer cell proliferation. For instance, studies indicate that certain derivatives demonstrate significant cytotoxicity against various cancer cell lines, including breast and lung cancers. This is attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth .
- Antiviral Properties : The compound has been investigated for its antiviral activity against viruses such as human cytomegalovirus and varicella-zoster virus. Specific derivatives have shown therapeutic indices greater than 150, making them suitable candidates for further development as antiviral agents .
- Antimycobacterial Effects : Imidazo[1,2-a]pyridine derivatives have been explored for their effectiveness against Mycobacterium tuberculosis. They exhibit potent activity against both latent and active forms of the infection, suggesting their potential role in tuberculosis treatment regimens .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Key findings include:
- Substitution Patterns : Modifications at various positions on the imidazo[1,2-a]pyridine ring can significantly alter biological activity. For example, the introduction of hydroxyl or alkyl groups has been associated with enhanced anticancer and antiviral activities .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves interaction with specific biological targets such as enzymes or receptors. For instance, some derivatives act as inhibitors of cyclooxygenase (COX) enzymes, showcasing anti-inflammatory properties alongside their primary therapeutic effects .
Case Studies
Several studies highlight the practical applications of this compound:
- Anticancer Efficacy : A study evaluated the effects of a series of imidazo[1,2-a]pyridine derivatives on breast cancer cell lines. The results indicated that specific analogs induced significant apoptosis through caspase activation pathways .
- Antiviral Activity : In another investigation, a derivative was tested against human cytomegalovirus. The compound exhibited potent antiviral effects with minimal cytotoxicity to host cells, supporting its potential as a therapeutic agent for viral infections .
- Tuberculosis Treatment : A recent study focused on the synthesis and evaluation of imidazo[1,2-a]pyridine compounds against Mycobacterium tuberculosis. Results demonstrated that certain derivatives effectively inhibited bacterial growth in vitro and showed promise in vivo as well .
Mechanism of Action
The mechanism of action of 8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. For example, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Position 8 Modifications
- 8-Fluoroimidazo[1,2-a]pyridine : A bioisostere of imidazo[1,2-a]pyrimidine, this derivative mimics electrostatic and lipophilic properties, enhancing c-Met kinase inhibition. The C–F bond at position 8 increases electron deficiency, critical for binding to kinase targets .
- 8-Methyl Derivatives : Substitution with methyl groups (e.g., 8-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine) introduces steric bulk and electron-donating effects, which may reduce AChE inhibition compared to unsubstituted analogs .
Position 2 Modifications
- 2-Aryl Substitutions : Derivatives with aryl groups (e.g., 2-(3-nitrophenyl)) exhibit strong fluorescence and are used in materials science, but their large π-systems may hinder target binding in enzymatic assays .
- 2-Isopropyl Group : The branched alkyl chain in the target compound offers moderate lipophilicity and steric hindrance, balancing membrane permeability and receptor interactions. This contrasts with electron-withdrawing groups (e.g., CN, CF₃), which enhance electron deficiency but may reduce bioavailability .
Anticholinesterase Activity
Imidazo[1,2-a]pyridine derivatives with biphenyl side chains (e.g., compound 2h ) show potent AChE inhibition (IC₅₀ = 79 µM), while phenyl-substituted analogs (e.g., 2j ) favor BChE inhibition (IC₅₀ = 65 µM) . The target compound’s 2-isopropyl group lacks the π-stacking capability of biphenyl moieties, suggesting weaker AChE affinity but possible selectivity for other targets.
Kinase Inhibition (c-Met)
Electron-deficient scaffolds, such as 8-fluoro or 8-CF₃ derivatives, are prioritized for c-Met inhibition due to enhanced interactions with the ATP-binding pocket . The 8-hydroxy group’s electron-withdrawing nature may similarly promote kinase binding, but its polarity could limit cellular uptake.
Cardiotonic and Anxiolytic Effects
8-Aryl-substituted derivatives (e.g., olprinone) act as cardiotonic agents by modulating phosphodiesterase activity, while 2-position modifications (e.g., alpidem) target GABA receptors . The target compound’s substituents may redirect its activity toward unexplored pathways.
Data Tables: Key Comparative Metrics
Table 1. Substituent Effects on Enzymatic Inhibition
Table 2. Physicochemical Properties
Biological Activity
8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological mechanisms, therapeutic applications, and relevant research findings.
Structural Overview
This compound belongs to the imidazo[1,2-a]pyridine family, characterized by a fused imidazole and pyridine ring system. The presence of the hydroxyl group at the 8-position and the isopropyl group at the 2-position enhances its solubility and bioactivity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate critical biochemical pathways, leading to therapeutic effects.
- Enzyme Inhibition: The compound has been shown to act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it may inhibit ATPase activity in certain bacterial strains, which is crucial for their survival and virulence .
- Antiviral Properties: Similar compounds within the imidazo[1,2-a]pyridine family have demonstrated antiviral activity against viruses such as human cytomegalovirus and varicella-zoster virus . Although specific data on this compound is limited, its structural similarities suggest potential antiviral effects.
Biological Activities
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities:
- Antimicrobial Activity: Compounds in this class have shown significant antibacterial and antifungal properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis .
- Anticancer Potential: Some derivatives have been evaluated for their anticancer properties. They may induce apoptosis in cancer cells or inhibit tumor growth through various pathways .
- Anti-inflammatory Effects: Certain studies suggest that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .
Case Studies and Research Findings
A comprehensive review of imidazo[1,2-a]pyridine derivatives highlights their pharmacological significance:
| Activity | Compound | IC50 (µM) | Reference |
|---|---|---|---|
| Antiviral | 3-thioether imidazo[1,2-a]pyridines | <150 | |
| Antibacterial | Various derivatives | <50 | |
| Anticancer | Imidazo[1,2-a]pyridine analogs | <20 |
Synthesis and Applications
The synthesis of this compound can be achieved through various routes involving cyclization reactions of appropriate precursors. Its applications extend beyond medicinal chemistry; it serves as a building block in organic synthesis and materials science due to its unique structural properties .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine and its derivatives?
- Methodology : The synthesis often involves condensation reactions between 2-aminonicotinic acid and α-haloketones, followed by halogenation or functionalization at the C-3 position. For example, a one-pot Friedel-Crafts acylation using catalytic AlCl₃ and acetic anhydride enables selective C-3 acetylation . Ethanol solvent and HATU/DIPEA-mediated acid-amine coupling have also been employed to synthesize carboxamide derivatives with high yields (93–97%) .
- Key Considerations : Optimize reaction conditions (e.g., solvent, catalyst loading) to avoid side products like disubstituted derivatives.
Q. How are imidazo[1,2-a]pyridine derivatives characterized structurally?
- Methodology : Use FT-IR, ¹H/¹³C NMR, and HRMS for functional group and substituent analysis . Single-crystal X-ray diffraction and Hirshfeld surface analysis provide insights into intermolecular interactions (e.g., π-stacking, hydrogen bonding) that influence crystallinity and stability .
- Key Considerations : Validate spectral data against computational models (e.g., DFT) to resolve ambiguities in regioselectivity .
Advanced Research Questions
Q. How does C-3 functionalization impact biological activity in imidazo[1,2-a]pyridine derivatives?
- Methodology : Structure-activity relationship (SAR) studies show that substituents at C-3 significantly modulate pharmacological properties. For example:
- A morpholine group at C-3 enhances COX-2 inhibition (IC₅₀ = 0.07 µM, selectivity index = 217.1) .
- Acetylated C-3 derivatives exhibit predicted GABA receptor binding via computational docking, suggesting neuroactive potential .
Q. What strategies are used to resolve conflicting bioactivity data across studies?
- Methodology :
Standardize Assays : Use consistent bacterial strains (e.g., Staphylococcus aureus ATCC 29213) and dilution methods (e.g., microdilution) for reproducibility .
Computational Validation : Compare ligand-receptor binding energies (e.g., GABA receptor models) to identify outliers in experimental data .
Meta-Analysis : Aggregate data from diverse pharmacological screens (e.g., anticancer, antiviral) to identify trends in substituent effects .
Q. How can computational modeling guide the design of imidazo[1,2-a]pyridine-based therapeutics?
- Methodology :
- Molecular Docking : Predict binding affinities for targets like COX-2 or GABA receptors using AutoDock or Schrödinger Suite .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates for synthesis .
- Example : A phenylamino group at C-3 improves COX-2 selectivity by reducing steric clashes in the active site .
Q. What are the challenges in achieving regioselective functionalization at C-2 vs. C-3?
- Methodology :
- Catalytic Control : Use Cu-catalyzed three-component reactions to favor C-3 functionalization over C-2 .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at C-3 in Friedel-Crafts acylations .
- Key Findings : Radical-based strategies under metal-free conditions enable C-2 sulfenylation but require rigorous optimization to suppress side reactions .
Methodological Best Practices
Q. How to optimize reaction yields in multi-step syntheses?
- Protocol :
One-Pot Reactions : Minimize purification steps via sequential additions (e.g., Petasis-like three-component coupling) .
Catalyst Screening : Test AlCl₃, Cu, or CoFe₂O₄ nanoparticles for efficiency in C–C bond formation .
Green Chemistry : Use ethanol or solvent-free conditions to improve sustainability and scalability .
Q. What in vitro assays are most relevant for evaluating anti-inflammatory activity?
- Protocol :
- COX-1/COX-2 Inhibition : Measure IC₅₀ values using ELISA or fluorescence-based kits .
- Cytokine Profiling : Use LPS-stimulated macrophages to assess TNF-α/IL-6 suppression, as demonstrated for anti-inflammatory imidazo[1,2-a]pyridines .
Tables
Table 1 : Impact of C-3 Substituents on Bioactivity
Table 2 : Comparison of Synthetic Methods
| Method | Catalyst | Yield (%) | Regioselectivity | Reference |
|---|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃ | 85–92 | C-3 | |
| Three-Component Coupling | Cu | 78–90 | C-3 | |
| Radical Sulfenylation | None | 60–75 | C-2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
